2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic compound characterized by its unique structure that includes two nitrogen atoms within its framework. The compound has the molecular formula and a molecular weight of 213.15 g/mol. It is classified as a diazabicyclic compound, which is significant in organic synthesis and medicinal chemistry due to its potential applications as a ligand in asymmetric catalysis and other chemical processes.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its unique properties. It belongs to the category of bicyclic compounds, specifically those containing nitrogen, which are crucial for developing new synthetic methodologies and pharmaceutical agents.
The synthesis of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the following steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity during large-scale synthesis.
The molecular structure of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can be represented as follows:
InChI=1S/C8H16N2.2ClH/c1-6(2)10-5-7-3-8(10)4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H
This structure reveals the presence of two nitrogen atoms in a bicyclic arrangement, contributing to its chemical reactivity and potential interactions with biological targets.
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors in biochemical pathways. It acts as a ligand that can modulate the activity of these targets, influencing various biological processes.
Research indicates that this compound can serve as an organocatalyst in reactions such as the Biginelli reaction, facilitating the formation of complex organic molecules while exhibiting minimal cytotoxic effects on human cells.
The compound exhibits basic properties due to the presence of nitrogen atoms, allowing it to participate in various chemical reactions such as nucleophilic substitutions and complexation with metal ions.
The applications of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride are diverse:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0